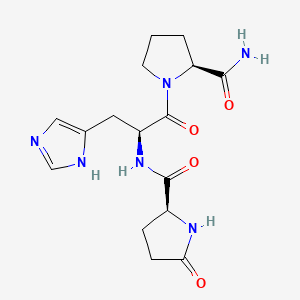
2-METHYLBUTANE-D12 (ISOPENTANE) 98
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbutane-D12, also known as isopentane-D12, is a deuterated form of 2-methylbutane. It is a branched-chain, saturated hydrocarbon with the molecular formula (CD3)2CDCD2CD3. This compound is often used in various scientific applications due to its unique isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutane-D12 typically involves the deuteration of 2-methylbutane. This process can be achieved through catalytic exchange reactions where hydrogen atoms in 2-methylbutane are replaced with deuterium atoms. Common catalysts used in this process include platinum or palladium on carbon. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
In an industrial setting, the production of 2-Methylbutane-D12 involves large-scale catalytic exchange reactions. The process is optimized to achieve high isotopic purity, typically around 98 atom % D. The deuterated compound is then purified through distillation and other separation techniques to remove any residual hydrogen-containing impurities .
化学反応の分析
Types of Reactions
2-Methylbutane-D12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated hydrocarbons
科学的研究の応用
2-Methylbutane-D12 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which minimizes background signals.
Biology: It is employed in studies involving metabolic pathways and enzyme mechanisms, where deuterium-labeled compounds help trace biochemical reactions.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用機序
The mechanism of action of 2-Methylbutane-D12 primarily involves its role as a deuterated solvent or reagent. In NMR spectroscopy, the deuterium atoms in the compound do not produce signals in the proton NMR spectrum, allowing for clearer observation of the sample being studied. In biochemical studies, the presence of deuterium can alter reaction rates and pathways, providing insights into enzyme mechanisms and metabolic processes .
類似化合物との比較
2-Methylbutane-D12 is unique due to its high isotopic purity and deuterated nature. Similar compounds include:
Pentane-D12: Another deuterated hydrocarbon with a straight-chain structure.
Neopentane-D12: A deuterated form of neopentane with a more compact, branched structure.
Isobutane-D12: A deuterated form of isobutane with a different branching pattern.
These compounds share similar applications in NMR spectroscopy and biochemical studies but differ in their structural properties and specific uses.
特性
CAS番号 |
13351-96-7 |
|---|---|
分子式 |
C5H12 |
分子量 |
84.22 g/mol |
IUPAC名 |
1,1,1,2,2,3,4,4,4-nonadeuterio-3-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D |
InChIキー |
QWTDNUCVQCZILF-WWKUACGSSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



